2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the chemical formula C5H7ClF3NO . It is used for pharmaceutical testing .
Synthesis Analysis
This compound can be synthesized by reacting dichloroacetic acid with 2,2,2-trifluoroethanol under anhydrous conditions to obtain trifluoroethyl dichloroacetate .Molecular Structure Analysis
The molecular weight of this compound is 189.56 . The molecular formula is C5H7ClF3NO .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It can be partially dissolved in water and can be miscible with many organic solvents .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Spectroscopic Analysis : 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide has been synthesized and analyzed for its structural and spectroscopic properties. The compound was prepared using specific reactants, and its structure was studied using X-ray analysis. Additionally, quantum chemical calculations and FTIR spectroscopy were conducted to study the self-association of this compound in various phases (Sterkhova, Lazarev, & Lazareva, 2019).
Chemical and Physical Properties
- Comparative Metabolism in Liver Microsomes : Research has been conducted on the metabolism of various chloroacetamide herbicides, including compounds structurally similar to this compound, in human and rat liver microsomes. This study is important for understanding the biological interactions and effects of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Application in Organic Synthesis
- Novel Synthetic Methods : Innovative methods have been developed for synthesizing various acetamides, including those related to this compound. This includes novel approaches for the C-amidoalkylation of aromatics, demonstrating the scope and limitations of synthesizing new chloroacetamide derivatives (Aizina, Rozentsveig, & Levkovskaya, 2011).
Conformational and Geometric Analysis
- Structural Analysis of Derivatives : Extensive studies have been carried out on the conformation and geometry of acetamide derivatives, including those related to this compound. Such studies are crucial for understanding the molecular properties and potential applications of these compounds (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Pharmacological Applications
- Antiviral and Antiapoptotic Effects : A derivative of this compound has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and in animal models (Ghosh et al., 2008).
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-10(4(11)2-6)3-5(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCJMIEJODJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179829-40-3 | |
Record name | 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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